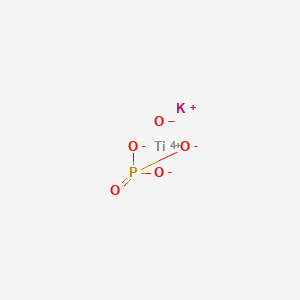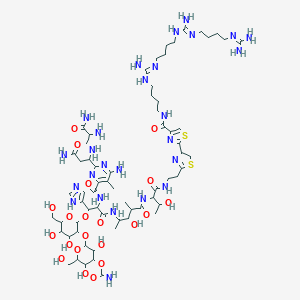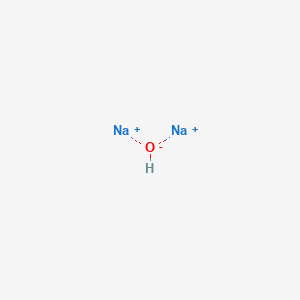
Potassium titanyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium titanyl phosphate is an inorganic compound that has garnered significant interest in various scientific fields due to its unique properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium titanium oxide phosphate can be synthesized through hydrothermal reactions. One common method involves using a layered lepidocrocite-type titanate as a starting compound. The reaction typically occurs at a temperature of 180°C, resulting in the formation of KTiO(PO4) with a NASICON-like rhombohedral crystal structure .
Industrial Production Methods: Industrial production of potassium titanium oxide phosphate often involves the reaction of crystalline titanium salts with phosphoric acid. This process is carried out at controlled temperatures and stoichiometric ratios to ensure the formation of the desired product. The reaction conditions are optimized to provide environmentally benign and efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Potassium titanium oxide phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions: Common reagents used in reactions with potassium titanium oxide phosphate include phosphoric acid, titanium-containing precursors, and alkaline solutions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .
Major Products Formed: The major products formed from reactions involving potassium titanium oxide phosphate include various titanium phosphates and hydrated titanium phosphates. These products have diverse applications in different scientific fields .
Aplicaciones Científicas De Investigación
Potassium titanium oxide phosphate has a wide range of scientific research applications. It is used in photocatalysis for environmental decontamination, such as air purification and water disinfection. Additionally, it is employed in the synthesis of advanced materials with unique optical and electrical properties. The compound’s stability and low thermal expansion coefficient make it suitable for use in various industrial applications .
Mecanismo De Acción
The mechanism of action of potassium titanium oxide phosphate involves its interaction with different molecular targets and pathways. In photocatalysis, the compound absorbs light energy, which excites electrons and generates reactive oxygen species. These reactive species then participate in the degradation of pollutants and other chemical reactions. The specific pathways and molecular targets depend on the application and reaction conditions .
Comparación Con Compuestos Similares
Potassium titanium oxide phosphate is unique compared to other similar compounds due to its NASICON-like rhombohedral crystal structure and low thermal expansion coefficient. Similar compounds include titanium phosphate (Ti(HPO4)2·H2O) and titanium diphosphate (TiO(OH)H2PO4·2H2O). These compounds also have applications in photocatalysis and advanced materials but differ in their crystal structures and specific properties .
Propiedades
Número CAS |
12690-20-9 |
|---|---|
Fórmula molecular |
KTiOPO4 KO5PTi |
Peso molecular |
197.94 g/mol |
Nombre IUPAC |
potassium;oxygen(2-);titanium(4+);phosphate |
InChI |
InChI=1S/K.H3O4P.O.Ti/c;1-5(2,3)4;;/h;(H3,1,2,3,4);;/q+1;;-2;+4/p-3 |
Clave InChI |
WYOHGPUPVHHUGO-UHFFFAOYSA-K |
SMILES |
[O-2].[O-]P(=O)([O-])[O-].[K+].[Ti+4] |
SMILES canónico |
[O-2].[O-]P(=O)([O-])[O-].[K+].[Ti+4] |
Key on ui other cas no. |
12690-20-9 |
Sinónimos |
KTiOPO4 potassium titanyl phosphate potassium titanylphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol](/img/structure/B227112.png)

![(2R,3R,12bR)-3-ethenyl-9-methoxy-2-[[(1R)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B227152.png)


![1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)
![Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate](/img/structure/B227203.png)
![1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B227205.png)
![3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B227206.png)
![4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B227214.png)

![3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)

![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-methyl-](/img/structure/B227344.png)
